Violanthrone
Overview
Description
Violanthrone, also known as dibenzanthrone, is an organic compound with the chemical formula C₃₄H₁₆O₂. It is a polycyclic aromatic ketone that serves as a vat dye and a precursor to other vat dyes. This compound is known for its deep blue color and high stability, making it a valuable compound in various industrial applications .
Preparation Methods
Violanthrone is synthesized through the coupling of two molecules of benzanthrone. The reaction typically involves the use of a catalyst and occurs under high-temperature conditions. Industrial production methods often employ large-scale reactors to facilitate the coupling reaction efficiently .
Chemical Reactions Analysis
Violanthrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form dihydroviolanthrones.
Substitution: this compound can undergo substitution reactions, particularly at the 16,17-positions.
The major products formed from these reactions include various quinone and dihydroquinone derivatives, which exhibit distinct photophysical and photochemical properties .
Scientific Research Applications
Violanthrone has a wide range of scientific research applications, including:
Organic Electronics: This compound’s semiconducting properties make it a valuable material in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Fluorescent Probes: Derivatives of this compound have been used as fluorescent probes in biological imaging due to their strong fluorescence and low background signals.
Asphaltene Model Compounds: This compound derivatives are used as model compounds to study the aggregation behavior and molecular interactions of asphaltenes.
Mechanism of Action
The mechanism of action of violanthrone involves its ability to undergo photophysical and photochemical reactions. Upon exposure to light, this compound can form excited states that participate in various chemical reactions. These reactions often involve the formation of radicals and the subsequent reduction or oxidation of the compound . The molecular targets and pathways involved in these reactions include the formation of ketyl radicals and semiquinone intermediates .
Comparison with Similar Compounds
Violanthrone is similar to other polycyclic aromatic ketones, such as anthraquinone and benzanthrone. this compound is unique due to its larger aromatic system and higher stability. Similar compounds include:
Anthraquinone: A smaller polycyclic aromatic ketone used in dyes and pigments.
Benzanthrone: A precursor to this compound, used in the synthesis of various vat dyes.
Isothis compound: An isomer of this compound with a centrosymmetric structure.
This compound’s unique properties, such as its deep blue color and high stability, make it a valuable compound in various scientific and industrial applications.
Biological Activity
Violanthrone, a compound with the molecular formula C34H16O2, is a member of the this compound family, which is characterized by a large π-conjugated system. This compound has garnered attention in various fields, including organic electronics, biochemistry, and medicinal chemistry, due to its unique biological activities and properties.
Chemical Structure and Properties
This compound consists of nine fused benzene rings and two carbonyl groups located at the 5 and 10 positions. This structure contributes to its significant electronic functionality and potential applications in organic electronics, particularly in organic photovoltaic devices due to its favorable charge transport properties .
Interaction with Biological Molecules:
this compound interacts with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. It has been shown to affect the activity of enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
Cellular Effects:
The compound influences cellular processes by modulating signaling pathways, gene expression, and metabolic functions. For instance, it can alter phosphorylation states of signaling proteins, affecting downstream signaling events.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Interaction | Modulates cytochrome P450 activity. |
Cellular Signaling | Alters phosphorylation states in signaling pathways. |
Gene Expression | Influences transcription factors leading to changes in gene expression. |
Metabolic Pathways | Interacts with enzymes regulating metabolic flux. |
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. In solid-state environments, the excited singlet state has a short lifespan (approximately 100 picoseconds), transitioning into long-lived triplet states that are crucial for its photodynamic applications. The compound's stability can be influenced by environmental factors such as light exposure and oxidative stress.
Case Studies
-
Photodynamic Therapy Applications:
Research has indicated that this compound derivatives can be utilized in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation enhances its therapeutic potential against tumor cells. -
Organic Photovoltaic Devices:
A study demonstrated that incorporating this compound as an electron acceptor in organic photovoltaic devices significantly improved light harvesting and photocurrent generation compared to devices without it . This suggests its utility in enhancing the efficiency of solar energy conversion. -
Biological Imaging:
Due to its fluorescence properties, this compound has been investigated for applications in biological imaging, where it can serve as a fluorescent probe for cellular components .
Biochemical Pathways
This compound participates in several metabolic pathways by interacting with key enzymes and cofactors. Its metabolism via cytochrome P450 leads to the formation of reactive intermediates that can interact with cellular components, potentially influencing various biochemical reactions .
Transport and Distribution
The transport mechanisms of this compound within biological systems involve binding to plasma proteins such as albumin, facilitating its distribution throughout the bloodstream. This characteristic is essential for its efficacy in therapeutic applications.
Comparative Analysis with Similar Compounds
This compound's biological activity can be compared with related compounds such as Isothis compound and Vat Violet 1. While all these compounds share structural similarities, their interactions with biological systems differ significantly based on their specific functional groups and electronic properties.
Compound | Key Features | Applications |
---|---|---|
This compound | Strong π-conjugated system; effective in PDT | Organic electronics; biological imaging |
Isothis compound | Similar structure but different electronic properties | Limited studies on biological activity |
Vat Violet 1 | Known for dyeing properties | Primarily used in textiles |
Properties
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSGNOMLAIJTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16O2 | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026281 | |
Record name | Vat Blue 20 | |
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Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
116-71-2, 475-50-3, 57455-86-4 | |
Record name | VAT BLUE 20 | |
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URL | https://cameochemicals.noaa.gov/chemical/21214 | |
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Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
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Record name | Violanthrone | |
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Record name | Violanthrone | |
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Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
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Record name | Vat Blue 20 | |
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Record name | Violanthrene-5,10-dione | |
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Record name | anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIOLANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH1DQP6QPQ | |
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Melting Point |
914 to 923 °F (decomposes) (NTP, 1992) | |
Record name | VAT BLUE 20 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21214 | |
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